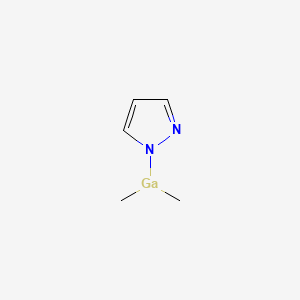
Gallium, dimethyl-1H-pyrazol-1-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallium, dimethyl-1H-pyrazol-1-yl- is a compound that belongs to the class of pyrazole-based ligands. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is of interest due to its unique coordination properties with metal ions, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gallium, dimethyl-1H-pyrazol-1-yl- typically involves the condensation of dimethyl-1H-pyrazol-1-yl-methanol with gallium salts. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Gallium, dimethyl-1H-pyrazol-1-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of gallium.
Reduction: It can also be reduced, although this is less common.
Substitution: The pyrazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts and specific solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of gallium, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
Gallium, dimethyl-1H-pyrazol-1-yl- has several scientific research applications:
Mechanism of Action
The mechanism by which gallium, dimethyl-1H-pyrazol-1-yl- exerts its effects involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and other applications. The molecular targets and pathways involved include the active sites of metalloenzymes and other metal-dependent biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole-based ligands such as:
- 3,5-dimethyl-1H-pyrazol-1-yl-methanol
- 3,4-dimethyl-1H-pyrazol-1-yl-phosphate
- 2-(3,4-dimethyl-1H-pyrazol-1-yl)succinic acid .
Uniqueness
What sets gallium, dimethyl-1H-pyrazol-1-yl- apart from these similar compounds is its specific coordination with gallium ions, which imparts unique catalytic and chemical properties. This makes it particularly valuable in applications requiring precise control over metal ion reactivity .
Biological Activity
Gallium, dimethyl-1H-pyrazol-1-yl- is an organometallic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes current findings on its biological activity, including case studies, research findings, and relevant data tables.
Overview of Gallium and Pyrazole Compounds
Gallium is known for its unique properties and biological significance, often being used in medical imaging and as a therapeutic agent. Pyrazole derivatives, including dimethyl-1H-pyrazole, have been extensively studied for their diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects .
Anticancer Properties
Research has demonstrated that compounds containing the 1H-pyrazole moiety exhibit significant anticancer activity. Specifically, gallium complexes with pyrazole derivatives have shown promising results against various cancer cell lines:
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
- HCT116 (colorectal cancer)
Table 1: Anticancer Activity of Gallium-Dimethyl-1H-Pyrazol-1-yl-
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15.2 | Inhibition of topoisomerase II |
| HepG2 | 20.5 | DNA alkylation |
| A549 | 18.7 | Inhibition of tubulin polymerization |
| HCT116 | 25.3 | Induction of apoptosis |
The compound has been noted to inhibit cell proliferation through various mechanisms such as the inhibition of topoisomerase II and alkylation of DNA .
The mechanisms through which gallium-dimethyl-1H-pyrazol-1-yl- exerts its anticancer effects include:
- Topoisomerase Inhibition : Disruption of DNA replication processes.
- Tubulin Polymerization Inhibition : Preventing mitotic spindle formation.
- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
Study 1: Antitumor Efficacy in Vivo
A study conducted on mice bearing MDA-MB-231 tumors showed that treatment with gallium-dimethyl-1H-pyrazol-1-yl- resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in breast cancer treatment .
Study 2: Comparative Analysis with Other Pyrazole Derivatives
In a comparative study, gallium-dimethyl-1H-pyrazol-1-yl- was found to be more effective than other pyrazole derivatives in inhibiting the growth of liver and lung cancer cell lines. The structure activity relationship (SAR) analysis indicated that modifications on the pyrazole ring significantly influenced biological activity .
Properties
CAS No. |
79422-25-6 |
|---|---|
Molecular Formula |
C5H9GaN2 |
Molecular Weight |
166.86 g/mol |
IUPAC Name |
dimethyl(pyrazol-1-yl)gallane |
InChI |
InChI=1S/C3H3N2.2CH3.Ga/c1-2-4-5-3-1;;;/h1-3H;2*1H3;/q-1;;;+1 |
InChI Key |
OCMNILXULTZLFQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Ga](C)N1C=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















